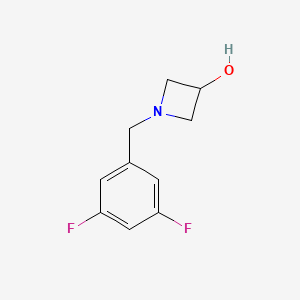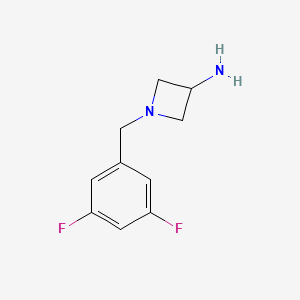
(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol” can be inferred from its name. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring at the 1-position is a 4-fluorobenzyl group, which consists of a benzene ring with a fluorine atom at the 4th position and a methylene (-CH2-) group linking it to the imidazole ring . At the 4-position of the imidazole ring, there is a methanol group (-CH2OH).Aplicaciones Científicas De Investigación
Fluorescent Probes Development
One study explored the synthesis and fluorescence properties of compounds related to "(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol", demonstrating their potential as Zn^2+ fluorescent probes. These compounds showed strong fluorescence upon coordination with Zn^2+, with a notable fluorescence quantum yield and Stoke's shift, suggesting their application in detecting Zn^2+ ions in various environments (Zheng Wen-yao, 2012).
Biomimetic Chelating Ligands
Research into derivatives of imidazole, including structures similar to "this compound", has shown their utility as precursors in synthesizing biomimetic chelating ligands. These ligands have potential applications in various fields, such as medicinal chemistry and environmental remediation, by mimicking natural processes for binding specific ions or molecules (Ryan B. Gaynor, Baylee N. McIntyre, Sidney E. Creutz, 2023).
Antimicrobial Activity
A series of novel imidazole derivatives bearing isoxazole groups, related to "this compound", were synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant potential as antimicrobial agents, indicating their relevance in the development of new therapeutic agents (Hitendra K. Maheta, Anilkumar S. Patel, Y. Naliapara, 2012).
Corrosion Inhibition
Imidazole-based molecules, including those related to "this compound", have been investigated for their application in corrosion inhibition of carbon steel in acidic media. These studies suggest that imidazole derivatives can significantly enhance corrosion resistance, making them valuable for industrial applications where corrosion is a concern (S. Costa et al., 2021).
Direcciones Futuras
The future directions for research on “(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol” and related compounds could include further investigation of their synthesis, characterization, and potential biological activities. For example, related compounds have been synthesized and evaluated for their antitubercular and antibacterial activity , and similar studies could be conducted on “this compound”. Additionally, the use of green solvents in the synthesis of these compounds could be explored .
Propiedades
IUPAC Name |
[1-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-9(2-4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMMODHHJWLOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




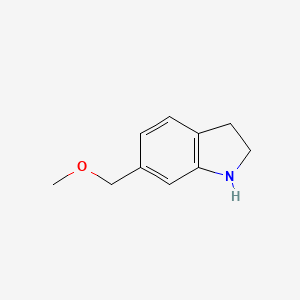
![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)
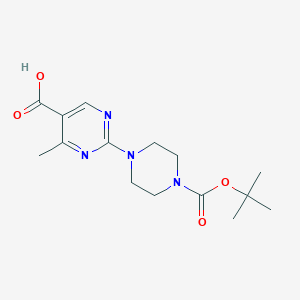
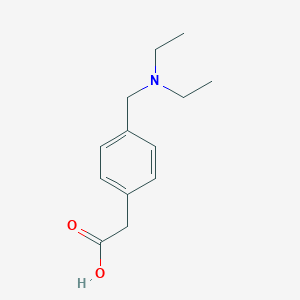
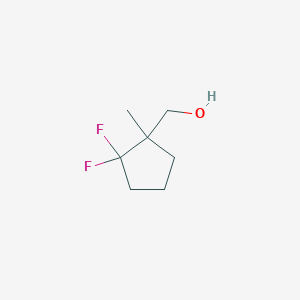

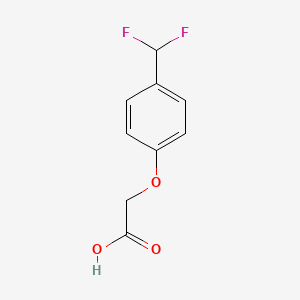
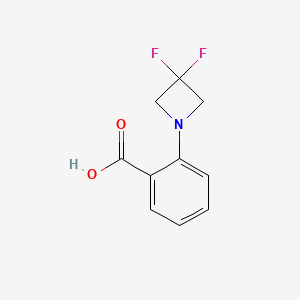
![3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474702.png)


